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Compound of Interest

Compound Name: Thiomorpholine-2-carboxylic acid
CAS No.: 134676-66-7
Cat. No.: B152206
. J

Thiomorpholine-2-carboxylic acid is a heterocyclic compound of significant interest in
medicinal chemistry and drug discovery. As a saturated six-membered ring containing both a
secondary amine and a thioether, coupled with a carboxylic acid moiety, it serves as a versatile
scaffold for creating complex molecular architectures.[1] The thiomorpholine core, for instance,
has been instrumental in the development of potent and selective kinase inhibitors, where its
substitution for a morpholine group led to enhanced cellular potency and solubility in preclinical
candidates.[1]

The precise structural elucidation of this molecule and its derivatives is paramount for
understanding its structure-activity relationship (SAR) and ensuring the quality and integrity of
synthesized compounds. Spectroscopic techniques, namely Nuclear Magnetic Resonance
(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this
characterization process. This guide provides a comprehensive overview of the expected
spectroscopic data for Thiomorpholine-2-carboxylic acid, explains the rationale behind the
spectral features, and outlines robust experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Correlation

Understanding the arrangement of atoms and functional groups within Thiomorpholine-2-
carboxylic acid is fundamental to interpreting its spectroscopic data. The molecule's structure,
with key atoms numbered for NMR correlation, is presented below.

Caption: Molecular structure of Thiomorpholine-2-carboxylic acid.

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b152206?utm_src=pdf-interest
https://www.benchchem.com/product/b152206?utm_src=pdf-body
https://www.benchchem.com/product/b152206
https://www.benchchem.com/product/b152206
https://www.benchchem.com/product/b152206?utm_src=pdf-body
https://www.benchchem.com/product/b152206?utm_src=pdf-body
https://www.benchchem.com/product/b152206?utm_src=pdf-body
https://www.benchchem.com/product/b152206?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen

framework of a molecule.

'H NMR Spectroscopy: Mapping the Proton
Environments

The proton NMR spectrum provides information on the number of distinct proton environments
and their neighboring protons. The electron-withdrawing nature of the sulfur, nitrogen, and
carboxylic acid groups significantly influences the chemical shifts.

Expected 'H NMR Chemical Shifts (in CDCls or DMSO-ds)
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Expected Chemical Shift Rationale & Coupling
Proton(s) .
(5, ppm) Insights
Highly deshielded acidic
proton; appears as a broad
COOH 10.0 - 12.0 singlet. Its chemical shift
is concentration-

dependent.[1][2]

Deshielded by the adjacent
sulfur atom and the electron-
withdrawing carboxylic acid
H2 (methine) 35-4.0 group. Will appear as a
multiplet (e.g., doublet of
doublets) due to coupling with

H3 protons.

Protons on carbons adjacent
to the nitrogen atom. They will
) ] likely appear as complex,
H3, H5 (axial & equatorial) 28-3.2 ] )
overlapping multiplets due to
coupling with each other and

adjacent protons.[1]

Protons on the carbon
adjacent to the sulfur atom.

H6 (axial & equatorial) 26-3.0 Expected to be multiplets due
to geminal and vicinal

coupling.

| NH | 1.5 - 3.5 | Appears as a broad singlet; chemical shift and broadness are dependent on
solvent and concentration due to hydrogen bonding and exchange. |

3C NMR Spectroscopy: Probing the Carbon Skeleton

The 13C NMR spectrum reveals each unique carbon atom in the molecule. The chemical shift is
highly dependent on the electronic environment.

Expected 13C NMR Chemical Shifts (in CDClz or DMSO-ds)
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Expected Chemical Shift .
Carbon(s) Rationale

(3, ppm)
The carbonyl carbon is
significantly deshielded by
the two adjacent oxygen
C=0 (Carboxyl) 170 - 185 L.
atoms, causing it to
resonate far downfield.[1]

[2]

Attached to sulfur, nitrogen (via
C2 (methine) 55-65 C3), and the carboxyl group,
leading to a downfield shift.

Carbons adjacent to the
C3,C5 45 - 55 _
nitrogen atom.

| C6 | 25 - 35| Carbon adjacent to the sulfur atom, typically appearing more upfield than
carbons adjacent to nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying the functional groups present in a
molecule by detecting their characteristic vibrational frequencies.

Key Diagnhostic Absorptions

The IR spectrum of Thiomorpholine-2-carboxylic acid is dominated by the features of the
carboxylic acid group.

Expected IR Absorption Bands
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. ] ) Expected Intensity &
Functional Group Vibration Type
Frequency (cm™?) Appearance
O-H (Carboxyl) Stretch 2500 - 3300 Very Broad, Strong

Medium, Sharp
C-H (Aliphatic) Stretch 2850 - 3000 (superimposed on the
O-H stretch)[3][4]

Very Strong, Sharp[1]

C=0 (Carboxyl) Stretch 1700 - 1760 ]

C-N Stretch 1100 - 1282 Medium[5]

C-0 Stretch 1210- 1320 Strong[4][6]

O-H Bend (Out-of-plane) 910 - 950 Broad, Medium[4]

| C-S | Stretch | 660 - 710 | Weak to Medium[5] |

Causality Behind the Spectral Features: The O-H stretching band is exceptionally broad due to
strong intermolecular hydrogen bonding, which creates a continuum of vibrational energy
states.[2][4][6] The C=0 stretch is intense because of the large change in dipole moment
during the vibration.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a molecule
and offers structural clues through the analysis of its fragmentation patterns.

Molecular lon and Fragmentation

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental formula.

Expected Mass Spectrometry Data
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Parameter Value Rationale
Molecular Formula CsH9aNO2S -
Molecular Weight 147.19

Calculated for CsH10NO2S™.
Theoretical [M+H]* 148.0432 HRMS can confirm this with
high precision.[1]

Loss of the hydroxyl radical
Key Fragment [M-OH]* m/z 130.0 from the carboxylic acid group.
[1]

| Key Fragment [M-COOH]* | m/z 102.0 | Decarboxylation, representing the loss of the entire

carboxylic acid group.[1] |

[M+H]*

m/z = 148.0432

- OH (17 Da) - COOH (45 Da)

[M-OH]* [M-COOHJ*
miz = 130.0 miz = 102.0

Click to download full resolution via product page
Caption: Key fragmentation pathways for Thiomorpholine-2-carboxylic acid.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to generate high-quality, reliable spectroscopic data for
Thiomorpholine-2-carboxylic acid.

Protocol 1: NMR Data Acquisition

e Sample Preparation:
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o Accurately weigh 5-10 mg of Thiomorpholine-2-carboxylic acid.

o Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-ds or MeOD) in a
clean, dry NMR tube. DMSO-de is often preferred for carboxylic acids as it allows for the
observation of the exchangeable COOH and NH protons.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), if
guantitative analysis or precise referencing is required.

e Instrument Setup (400 MHz Spectrometer):

o Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field
to achieve optimal resolution (<0.5 Hz linewidth on the TMS signal).

o Acquire a standard *H NMR spectrum with a 90° pulse, a relaxation delay of at least 2
seconds, and 16-32 scans.

o Acquire a 133C NMR spectrum using a proton-decoupled pulse sequence. A relaxation
delay of 2-5 seconds and a sufficient number of scans (e.g., 1024 or more) are required to
achieve an adequate signal-to-noise ratio.

o Data Processing & Validation:

o Apply Fourier transformation, phase correction, and baseline correction to the acquired
Free Induction Decays (FIDs).

o Calibrate the *H spectrum to the residual solvent peak or TMS (4 0.00 ppm). Calibrate the
13C spectrum accordingly.

o Integrate the H signals. The ratios should correspond to the number of protons in each
environment, validating the structural assignment.

Protocol 2: LC-MS/MS Analysis

This protocol is designed for sensitive detection and quantification in complex matrices.
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Liquid Chromatography
Flow Rate:
0.6 mL/min

Gradient Elution:
Water (0.1% HCOOH)
ACN (0.1% HCOOH)

Sample Preparation

Dissolve sample in . : " Inject 2-5 UL C18 Column Eluent to ESI Source . Confirm Parent lon Targeted MS/MS
Mobile Phase A Filter (0.22 um syringe filter) (e.g., 150x4.6 mm, 5 pm) Full Scan (m/z 50-300) (Precursor ion: 148.04)

Mass Spectrometry (ESI+)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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